molecular formula C14H10N2O2 B2722403 Methyl 4-(3-cyanopyridin-2-yl)benzoate CAS No. 886360-65-2

Methyl 4-(3-cyanopyridin-2-yl)benzoate

Cat. No.: B2722403
CAS No.: 886360-65-2
M. Wt: 238.246
InChI Key: SDYDEUJKFAVIKO-UHFFFAOYSA-N
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Description

Methyl 4-(3-cyanopyridin-2-yl)benzoate is a benzoate ester derivative featuring a pyridine ring substituted with a cyano group at the 3-position and a methyl benzoate moiety at the para position.

Properties

IUPAC Name

methyl 4-(3-cyanopyridin-2-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O2/c1-18-14(17)11-6-4-10(5-7-11)13-12(9-15)3-2-8-16-13/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDYDEUJKFAVIKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=C(C=CC=N2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(3-cyanopyridin-2-yl)benzoate typically involves the reaction of 4-(3-cyano-2-pyridinyl)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to facilitate the esterification process .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction parameters to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(3-cyanopyridin-2-yl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Synthesis of Bioactive Compounds

Methyl 4-(3-cyanopyridin-2-yl)benzoate serves as an important intermediate in the synthesis of bioactive molecules. Its structure allows it to participate in various chemical reactions, making it a versatile building block in organic synthesis. For instance, it can be utilized in the preparation of novel pharmaceuticals targeting cardiovascular diseases and neurological disorders. The compound's ability to undergo nucleophilic substitution reactions enhances its utility as a precursor for more complex structures used in drug development .

Medicinal Chemistry

Research indicates that derivatives of this compound exhibit significant biological activity. For example, compounds derived from this structure have been investigated for their potential as selective inhibitors of farnesyltransferase, an enzyme implicated in cancer progression. Such studies highlight the compound's relevance in the development of targeted cancer therapies . Additionally, its derivatives have shown promise in treating other conditions due to their pharmacological properties.

Material Science

This compound is also explored for its applications in material science, particularly as a precursor for liquid crystal materials. The compound's unique molecular structure contributes to the formation of liquid crystalline phases, which are essential in display technologies and other electronic applications . The synthesis methods developed for this compound emphasize environmental sustainability and cost-effectiveness, making it suitable for industrial applications .

Agricultural Applications

In agricultural science, this compound has potential as an environmentally safe insecticide. Its derivatives have been tested for efficacy against various pests while demonstrating low toxicity to non-target organisms, including beneficial insects and mammals. This characteristic positions it as a promising candidate for sustainable pest management strategies .

Mechanism of Action

The mechanism of action of Methyl 4-(3-cyanopyridin-2-yl)benzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The cyano group and the pyridine ring play crucial roles in binding to these targets, thereby modulating their activity. The compound can influence various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects in Quinoline-Based Benzoate Derivatives

Compounds such as Methyl 4-(4-(2-Phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate (C1) and its halogenated analogs (C2–C7) share a methyl benzoate core but differ in their substituents. Key findings from include:

  • The cyano group in Methyl 4-(3-cyanopyridin-2-yl)benzoate may exhibit similar effects, though with stronger electron withdrawal due to the nitrile moiety .
  • Synthetic Yield : All analogs in were isolated as solids with moderate-to-high yields, suggesting that the methyl benzoate framework is synthetically robust.

Ethyl Benzoate Derivatives with Heterocyclic Substituents

describes ethyl benzoate derivatives such as I-6230 and I-6232 , which feature pyridazine rings. Key comparisons include:

  • Ester Group Influence : Methyl vs. ethyl esters may affect solubility and metabolic stability. Methyl esters generally have lower molecular weight and higher volatility.
  • Heterocycle Position: The pyridazine in I-6230 (3-position) vs. the pyridine in this compound (2-position) alters steric and electronic profiles.

Nitration Reactivity of Methyl Benzoate Analogs

compares nitration methods for methyl benzoate derivatives.

  • Substituent-Directed Reactivity: Electron-withdrawing groups (e.g., nitro, cyano) typically deactivate aromatic rings, directing nitration to specific positions. The cyano group in this compound would likely inhibit nitration compared to unsubstituted methyl benzoate .

Data Table: Key Properties of Selected Analogs

Compound Name Substituent(s) Molecular Weight (g/mol) Yield (%) Key Characterization Methods
This compound 3-CN, 2-pyridinyl ~258.25* N/A Theoretical (not synthesized)
C1 () 2-Phenylquinoline ~471.52 65–75 1H NMR, HRMS
I-6230 () Pyridazin-3-yl ~309.34 70–80 NMR, HRMS
Nitrated methyl benzoate () 3-Nitro ~181.15 85–90 Yield analysis only

*Calculated based on structural formula.

Research Implications and Limitations

  • Structural Insights: The cyano group in this compound may enhance dipole interactions in crystal packing or ligand-receptor binding compared to halogen or methylthio substituents .
  • Gaps in Data: Direct experimental data (e.g., NMR, melting point) for this compound are absent in the provided evidence, necessitating further synthesis and characterization.

Biological Activity

Methyl 4-(3-cyanopyridin-2-yl)benzoate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is an ester derivative characterized by a benzoate group linked to a pyridine ring with a cyano substituent. The presence of the cyano group is significant as it can participate in hydrogen bonding and may influence the compound's interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The cyano group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. This property is crucial for compounds targeting specific enzymatic pathways in disease processes.
  • Hydrolysis : The ester group may undergo hydrolysis, releasing the active benzoic acid derivative, which could further interact with biological pathways.

Therapeutic Applications

Research has indicated that this compound and related compounds exhibit various therapeutic potentials:

  • Anti-inflammatory Activity : Compounds with similar structures have shown significant anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, which are key players in the inflammatory process. For instance, studies have reported IC50 values for COX-1 and COX-2 inhibition in related compounds, suggesting potential applications in treating inflammatory diseases .
  • Antimicrobial Properties : Pyridine derivatives, including those similar to this compound, have demonstrated antimicrobial and antiviral activities against various pathogens. This includes efficacy against Gram-positive and Gram-negative bacteria as well as fungi .

Case Studies

  • Anti-inflammatory Studies : A study evaluating the anti-inflammatory effects of pyridine derivatives found that certain compounds exhibited significant inhibition of COX enzymes, with IC50 values ranging from 19.45 μM to 42.1 μM for different derivatives. These findings suggest that this compound could be further investigated for similar effects .
  • Antimicrobial Activity : Another study highlighted the antimicrobial efficacy of pyridine-containing compounds against a range of bacterial strains, indicating that structural modifications could enhance activity. For example, compounds with longer alkyl chains demonstrated improved antimicrobial properties .

Data Summary

Biological ActivityMechanismReference
Anti-inflammatoryCOX inhibition (IC50: 19.45 - 42.1 μM)
AntimicrobialActivity against various pathogens
Enzyme inhibitionHydrogen bond formation

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